5-bromo-N-ethyl-1H-indole-2-carboxamide

Catalog No.
S11522618
CAS No.
M.F
C11H11BrN2O
M. Wt
267.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-ethyl-1H-indole-2-carboxamide

Product Name

5-bromo-N-ethyl-1H-indole-2-carboxamide

IUPAC Name

5-bromo-N-ethyl-1H-indole-2-carboxamide

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

InChI

InChI=1S/C11H11BrN2O/c1-2-13-11(15)10-6-7-5-8(12)3-4-9(7)14-10/h3-6,14H,2H2,1H3,(H,13,15)

InChI Key

NGNHTWFRKWLWIM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N1)C=CC(=C2)Br

5-bromo-N-ethyl-1H-indole-2-carboxamide is a chemical compound belonging to the indole family, which consists of a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the nitrogen atom, and a carboxamide functional group at the 2-position. Its molecular formula is C11H11BrN2OC_{11}H_{11}BrN_{2}O, and it has a molecular weight of approximately 267.12 g/mol .

This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the diverse properties associated with indole derivatives, which are known for their roles in various natural products and pharmaceuticals.

Typical for indole derivatives:

  • Bromination: The presence of the bromine atom allows for further electrophilic substitution reactions.
  • Nucleophilic Substitution: The carboxamide group can undergo nucleophilic attack, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions are essential for synthesizing analogs or derivatives that may exhibit enhanced or altered biological activities.

Indole derivatives, including 5-bromo-N-ethyl-1H-indole-2-carboxamide, are known for their wide range of biological activities. Research indicates that this compound may exhibit:

  • Antibacterial Activity: It has shown potential against various pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.
  • Anticancer Properties: Indole compounds are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Enzyme Inhibition: This compound may act as an inhibitor of matrix metalloproteinases, which are involved in the progression of arthritic diseases.

The broad spectrum of activities suggests that this compound could be a valuable scaffold for drug development.

The synthesis of 5-bromo-N-ethyl-1H-indole-2-carboxamide typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available indole derivatives.
  • Bromination: The indole is brominated at the 5-position using reagents such as N-bromosuccinimide.
  • Formation of Carboxamide: The brominated indole is then reacted with an ethyl amine derivative under appropriate conditions to form the carboxamide .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods can be adapted depending on the desired yield and purity of the final product.

5-bromo-N-ethyl-1H-indole-2-carboxamide has several applications:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery efforts targeting bacterial infections and cancer.
  • Biochemical Research: Used as a tool to study indole-based biological pathways and mechanisms.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

The versatility of this compound makes it significant in various fields, including pharmaceuticals and materials science.

Studies on 5-bromo-N-ethyl-1H-indole-2-carboxamide have focused on its interactions with biological targets:

  • Receptor Binding: The compound may bind to specific receptors involved in cellular signaling pathways, influencing various physiological responses.
  • Enzyme Interactions: It has been shown to interact with enzymes related to inflammation and cancer progression, which could lead to therapeutic applications.

Understanding these interactions is crucial for optimizing its pharmacological profile and enhancing its therapeutic potential.

Several compounds share structural similarities with 5-bromo-N-ethyl-1H-indole-2-carboxamide. Here are some notable examples:

Compound NameSimilarityKey Features
5-Bromo-1H-indole-2-carboxylic acid0.89Lacks ethyl group; contains a carboxylic acid moiety
Ethyl 5-bromo-1H-indole-2-carboxylate0.96Ethyl ester instead of amide; used as a building block
Methyl 6-bromo-1H-indole-2-carboxylate0.96Methyl group at position 6; different biological activities
Ethyl 6-bromoindole-2-carboxylate0.88Variation in position of bromine; potential different reactivity
Ethyl 4-bromo-1H-indole-2-carboxylate0.95Bromine at position 4; differing biological profiles

These similar compounds highlight the uniqueness of 5-bromo-N-ethyl-1H-indole-2-carboxamide while also illustrating how slight modifications can lead to different biological activities and applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

266.00548 g/mol

Monoisotopic Mass

266.00548 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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